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molecular formula C8H3ClF3NO B3031930 2-chloro-4-(trifluoromethoxy)Benzonitrile CAS No. 874482-94-7

2-chloro-4-(trifluoromethoxy)Benzonitrile

Cat. No. B3031930
M. Wt: 221.56
InChI Key: OZFIJIGOVVNMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977349B2

Procedure details

3.00 g of the compound of Example 2A are dissolved in 12 ml of degassed DMF with 2.04 g of zinc cyanide and 1.00 g of tetrakis(triphenylphosphine)palladium and the solution is heated under argon at 120° C. for 2 h. After cooling, the reaction mixture is diluted with ethyl acetate and extracted by shaking twice with a saturated sodium hydrogen carbonate solution and then with a saturated sodium chloride solution. The organic phase is dried over sodium sulfate and concentrated. The residue is purified by silica gel chromatography (cyclohexane/ethyl acetate 10:1). 880 mg (44% of theory) of the title compound are obtained.
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
2.04 g
Type
catalyst
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(S(O[C:9]1[CH:14]=[CH:13][C:12]([O:15][C:16]([F:19])([F:18])[F:17])=[CH:11][C:10]=1[Cl:20])(=O)=O)(F)F.[CH3:21][N:22](C=O)C>C(OCC)(=O)C.[C-]#N.[Zn+2].[C-]#N.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:20][C:10]1[CH:11]=[C:12]([O:15][C:16]([F:19])([F:18])[F:17])[CH:13]=[CH:14][C:9]=1[C:21]#[N:22] |f:3.4.5,^1:40,42,61,80|

Inputs

Step One
Name
compound
Quantity
3 g
Type
reactant
Smiles
FC(F)(F)S(=O)(=O)OC1=C(C=C(C=C1)OC(F)(F)F)Cl
Name
Quantity
12 mL
Type
reactant
Smiles
CN(C)C=O
Name
zinc cyanide
Quantity
2.04 g
Type
catalyst
Smiles
[C-]#N.[Zn+2].[C-]#N
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
by shaking twice with a saturated sodium hydrogen carbonate solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (cyclohexane/ethyl acetate 10:1)

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C#N)C=CC(=C1)OC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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